Methyl 5-amino-2-iodobenzoate Methyl 5-amino-2-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 1065102-79-5
VCID: VC2859250
InChI: InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
SMILES: COC(=O)C1=C(C=CC(=C1)N)I
Molecular Formula: C8H8INO2
Molecular Weight: 277.06 g/mol

Methyl 5-amino-2-iodobenzoate

CAS No.: 1065102-79-5

Cat. No.: VC2859250

Molecular Formula: C8H8INO2

Molecular Weight: 277.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-2-iodobenzoate - 1065102-79-5

Specification

CAS No. 1065102-79-5
Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
IUPAC Name methyl 5-amino-2-iodobenzoate
Standard InChI InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Standard InChI Key MZYYAXWPUHHYDZ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)N)I
Canonical SMILES COC(=O)C1=C(C=CC(=C1)N)I

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Methyl 5-amino-2-iodobenzoate is known by several synonyms across different nomenclature systems, reflecting its international research significance. The compound is uniquely identified by its CAS Registry Number 1065102-79-5 and is referenced in multiple chemical databases including ChemSpider (ID: 30784653) .

Table 1: Compound Identification and Nomenclature

Identifier TypeValueReference
CAS Registry Number1065102-79-5
ChemSpider ID30784653
MDL NumberMFCD17276521
IUPAC Name (English)Methyl 5-amino-2-iodobenzoate
IUPAC Name (French)5-Amino-2-iodobenzoate de méthyle
IUPAC Name (German)Methyl-5-amino-2-iodbenzoat
ACD/Index NameBenzoic acid, 5-amino-2-iodo-, methyl ester
Other Name5-Amino-2-iodo-benzoic acid methyl ester

Physicochemical Properties

Methyl 5-amino-2-iodobenzoate possesses several important physicochemical properties that determine its behavior in various chemical and biological systems. These fundamental characteristics directly influence its reactivity, stability, and handling requirements.

Table 2: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₈INO₂
Average Molecular Weight277.061 g/mol
Monoisotopic Mass276.959976
Physical State (20°C)Solid
Commercial Purity>98.0% (GC)
Storage RecommendationRoom Temperature (cool, dark place, <15°C)
Hazard TypeClassificationReference
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)
GHS SymbolGHS07
Signal WordWarning
TypeCodeStatementReference
HazardH315Causes skin irritation
HazardH319Causes serious eye irritation
HazardH335May cause respiratory irritation
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapors/spray
PrecautionaryP264Wash skin thoroughly after handling
PrecautionaryP271Use only outdoors or in a well-ventilated area
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection
First AidP302+P352IF ON SKIN: Wash with plenty of soap and water
First AidP304+P340IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
First AidP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Additional precautionary statements include calling a poison center if feeling unwell (P312), seeking medical attention for skin and eye irritation (P332+P313, P337+P313), and proper storage and disposal guidelines (P403+P233, P405, P501) .

Synthesis and Preparation Methods

Reaction Conditions and Purification

The search results provide insights into reaction conditions for related compounds that may be adapted for the synthesis of Methyl 5-amino-2-iodobenzoate. For instance, the synthesis of 2-aminobenzoates described in the literature involves the following general procedure:

  • Reagents: DBDMH (dibromocyclohexadienedione), K₂S₂O₈, H₂O (3 equiv)

  • Solvent: ROH (alcohol, likely methanol in this case)

  • Temperature: 60°C

  • Atmosphere: Air

  • Purification Method: "Upon completion of the reaction, the solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography (silica gel, petroleum ether:EtOAc = 30:1, v/v)"

For related iodinated compounds, reaction conditions often involve:

  • Sealed tube reactions at elevated temperatures (approximately 100°C)

  • Use of palladium catalysts for subsequent transformations

  • Purification through column chromatography with specific solvent systems

CompoundCAS NumberMolecular WeightKey DifferenceReference
Methyl 5-amino-2-iodobenzoate1065102-79-5277.061-
Methyl 2-Amino-5-iodobenzoate77317-55-6277.06Position isomer (amino at 2, iodo at 5)
Methyl 2-amino-5-chloro-3-iodobenzoate289039-84-5311.5Additional chloro substituent
Methyl 5-amino-2-hydroxybenzoate42753-75-3167.162Hydroxy instead of iodo group

Analytical Characterization

Spectroscopic Properties

The spectroscopic properties of Methyl 5-amino-2-iodobenzoate are essential for its identification and purity assessment. While the search results don't provide complete spectroscopic data specific to this compound, similar compounds in the literature suggest characteristic spectral features.

For related compounds, analytical characterization typically involves:

  • ¹H NMR spectroscopy - to confirm structure and purity

  • Mass spectrometry - to verify molecular weight and fragmentation patterns

  • IR spectroscopy - to identify functional groups (amine, ester, aromatic)

  • HPLC or GC - to determine purity (>98.0% according to commercial standards)

SupplierCatalog NumberPurityPackage SizesReference
TCI AmericaI0516>98.0% (GC)5g, 25g
AK ScientificZ6900Not specifiedNot specified
GlpBioGF08122Not specifiedSample: 25μL, 10mM

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